Cas no 1170001-31-6 (8-amino-3,3-dimethyl-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one)

8-amino-3,3-dimethyl-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one structure
1170001-31-6 structure
Product name:8-amino-3,3-dimethyl-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
CAS No:1170001-31-6
MF:C14H18N2O2
Molecular Weight:246.304923534393
MDL:MFCD11987125
CID:4775995
PubChem ID:44116897

8-amino-3,3-dimethyl-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one 化学的及び物理的性質

名前と識別子

    • 5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
    • 8-amino-3,3-dimethyl-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
    • MDL: MFCD11987125
    • インチ: 1S/C14H18N2O2/c1-4-7-16-11-6-5-10(15)8-12(11)18-9-14(2,3)13(16)17/h4-6,8H,1,7,9,15H2,2-3H3
    • InChIKey: PRLKTNLLHPKHBO-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C=CC=2N(CC=C)C(C(C)(C)C1)=O)N

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 341
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 55.6

8-amino-3,3-dimethyl-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-239313-0.25g
8-amino-3,3-dimethyl-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
1170001-31-6 95%
0.25g
$670.0 2024-06-19
Enamine
EN300-239313-0.5g
8-amino-3,3-dimethyl-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
1170001-31-6 95%
0.5g
$699.0 2024-06-19
Enamine
EN300-239313-10.0g
8-amino-3,3-dimethyl-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
1170001-31-6 95%
10.0g
$3131.0 2024-06-19
Life Chemicals
F2189-0273-0.25g
8-amino-3,3-dimethyl-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
1170001-31-6 95%+
0.25g
$436.0 2023-09-06
Life Chemicals
F2189-0273-1g
8-amino-3,3-dimethyl-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
1170001-31-6 95%+
1g
$484.0 2023-09-06
Enamine
EN300-239313-1.0g
8-amino-3,3-dimethyl-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
1170001-31-6 95%
1.0g
$728.0 2024-06-19
TRC
A262846-500mg
5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5h)-one
1170001-31-6
500mg
$ 455.00 2022-06-08
Enamine
EN300-239313-5g
8-amino-3,3-dimethyl-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
1170001-31-6
5g
$2110.0 2023-09-15
Enamine
EN300-239313-10g
8-amino-3,3-dimethyl-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
1170001-31-6
10g
$3131.0 2023-09-15
Enamine
EN300-239313-5.0g
8-amino-3,3-dimethyl-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
1170001-31-6 95%
5.0g
$2110.0 2024-06-19

8-amino-3,3-dimethyl-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one 関連文献

8-amino-3,3-dimethyl-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-oneに関する追加情報

8-Amino-3,3-Dimethyl-5-(Prop-2-en-1-yl)-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-4-one: A Comprehensive Overview

The compound with CAS No. 1170001-31-6, commonly referred to as 8-amino-3,3-dimethyl-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzoxazepines, which are known for their unique bicyclic structure and diverse biological activities. The benzoxazepine core of this molecule is further modified with an amino group at position 8 and a dimethyl group at position 3, along with a propenyl group at position 5. These substituents contribute to its intriguing chemical properties and potential applications in drug discovery.

Recent studies have highlighted the potential of 8-amino-benzoxazepinone derivatives as promising candidates for the development of novel therapeutic agents. Researchers have focused on the compound's ability to modulate key biological pathways associated with neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The amino group at position 8 is particularly significant as it may facilitate interactions with proteins involved in these pathways. Additionally, the dimethyl group at position 3 enhances the molecule's lipophilicity, which is crucial for its ability to cross cellular membranes and reach intracellular targets.

The synthesis of 8-amino-benzoxazepinone derivatives has been optimized through various methodologies. One notable approach involves the use of aza-Michael addition reactions followed by cyclization steps to form the benzoxazepine ring system. This method not only ensures high yields but also allows for fine-tuning of substituents to explore structure-activity relationships (SAR). The introduction of the propenyl group at position 5 has been shown to enhance the compound's stability and bioavailability while maintaining its pharmacological activity.

From an applications perspective, 8-amino-benzoxazepinone derivatives have demonstrated potential as inhibitors of enzymes involved in inflammation and oxidative stress. For instance, studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Furthermore, their ability to scavenge reactive oxygen species (ROS) makes them attractive candidates for antioxidant therapies. The combination of anti-inflammatory and antioxidant properties positions this compound as a versatile tool in drug development.

Recent advancements in computational chemistry have also shed light on the molecular mechanisms underlying the biological activity of 8-amino-benzoxazepinone derivatives. Molecular docking studies have revealed that these compounds can bind effectively to target proteins such as β-secretase (BACE1), which is implicated in Alzheimer's disease pathogenesis. The presence of the amino group at position 8 appears to play a critical role in stabilizing these interactions through hydrogen bonding and π-interactions.

In terms of structural modifications, researchers have explored variations in substituent placement and functional groups to optimize biological activity. For example, replacing the propenyl group with other alkenyl or aromatic substituents has been shown to influence both potency and selectivity. These findings underscore the importance of systematic SAR studies in guiding the design of more effective drug candidates.

The pharmacokinetic properties of 8-amino-benzoxazepinone derivatives have also been investigated extensively. Preclinical studies indicate that these compounds exhibit favorable absorption profiles and moderate clearance rates in animal models. However, further research is needed to assess their long-term safety and efficacy in human subjects.

In conclusion, CAS No. 1170001-31-6 represents a compelling example of how structural modifications can be leveraged to develop novel therapeutic agents with diverse biological activities. With ongoing research focusing on its mechanism of action and potential clinical applications, this compound holds great promise for advancing our understanding of complex biological systems and improving human health.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.